
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an oxazole ring, and a butyl group attached to a methylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the reaction of the oxazole derivative with butylamine and 2-methylpropanoyl chloride to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of high-purity reagents to ensure product quality.
- Implementation of advanced purification techniques, such as chromatography, to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.
Major Products Formed:
Oxidation Products: Oxazole oxides.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can be compared with other similar compounds, such as:
N-Butyl-N-(5-phenyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a phenyl group instead of a cyclohexyl group.
N-Butyl-N-(5-methyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a methyl group instead of a cyclohexyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
57068-27-6 |
|---|---|
Molekularformel |
C17H28N2O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-butyl-N-(5-cyclohexyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H28N2O2/c1-4-5-11-19(16(20)13(2)3)17-18-12-15(21-17)14-9-7-6-8-10-14/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
BYRKBBSKUPRTIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC=C(O1)C2CCCCC2)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
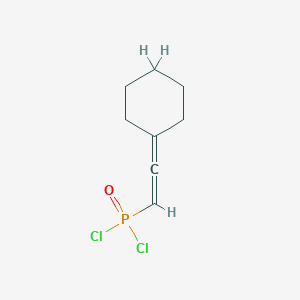
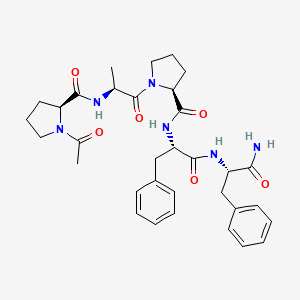
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
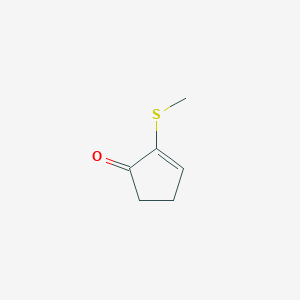
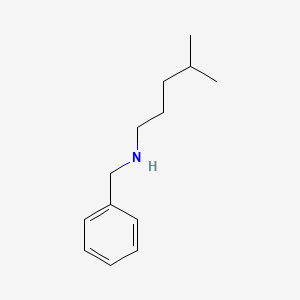
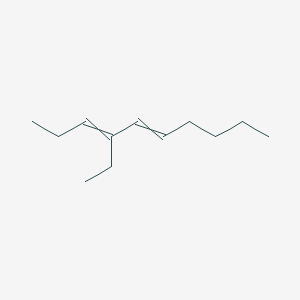
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
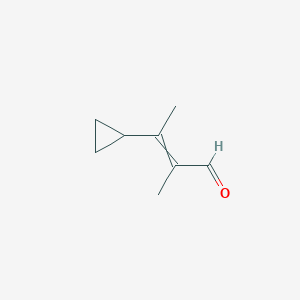

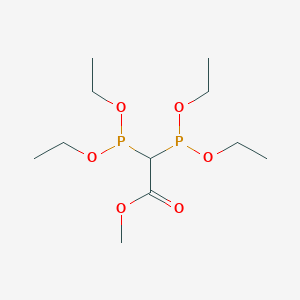
![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
